

DAA-1106: A Superior Second-Generation Radioligand for TSPO Imaging

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Compound of Interest

Compound Name: DAA-1106

Cat. No.: B1669734

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A detailed comparison of **DAA-1106** and first-generation TSPO radioligands for researchers and drug development professionals.

The 18kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes, making it a valuable target for in vivo imaging in various neurological disorders. While first-generation radioligands for Positron Emission Tomography (PET) targeting TSPO, such as --INVALID-LINK---PK11195 and [11C]Ro5-4864, paved the way for neuroinflammation imaging, they are hampered by significant limitations. The second-generation radioligand, **DAA-1106**, has emerged as a superior alternative, offering significant advantages in binding affinity, specificity, and in vivo imaging performance.

Enhanced Binding Affinity and Specificity

DAA-1106 exhibits a markedly higher binding affinity for TSPO compared to its predecessors. This translates to a more robust and reliable signal, crucial for the accurate quantification of TSPO expression.

Radioligand	Binding Affinity (K _i , nM)	Species	Reference
DAA-1106	0.043	Rat	[1]
0.28	Rat	[1]	
--INVALID-LINK--- PK11195	9.3	Human	
[11C]Ro5-4864	6.0	Rat	

Radioligand	Dissociation Constant (K _D , nM)	Brain Region	Condition	Reference
[3H]DAA-1106	~1.5	Ipsilateral Cortex	Traumatic Brain Injury (Rat)	[2]
--INVALID-LINK-- -PK11195	~6.0	Ipsilateral Cortex	Traumatic Brain Injury (Rat)	[2]
[3H]DAA-1106	Significantly lower than --INVALID-LINK---PK11195	Postmortem Human Brain (various neurological disorders)	Cerebral infarcts, ALS, Alzheimer's, FTD, MS	[3]

The significantly lower dissociation constant (K_D) for **DAA-1106** indicates a stronger and more stable interaction with the TSPO binding site, resulting in a higher quality imaging signal.[2][3]

Superior In Vivo Imaging Performance

In vivo studies have consistently demonstrated the superior imaging characteristics of **DAA-1106** over first-generation radioligands.

Key Advantages of **DAA-1106** in PET Imaging:

- Higher Brain Uptake: **DAA-1106** shows greater penetration of the blood-brain barrier, leading to a stronger signal from the target tissue.[\[4\]](#)
- Improved Signal-to-Noise Ratio: The combination of high affinity and lower non-specific binding results in a clearer signal with less background noise, a significant issue with first-generation ligands.[\[5\]](#)
- Greater Retention in Areas of Neuroinflammation: In animal models of neurological disease, **[11C]DAA-1106** shows markedly higher retention at sites of inflammation compared to --
INVALID-LINK---PK11195.[\[2\]](#)[\[6\]](#) This enhanced retention allows for a more sensitive detection of pathological processes.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from its target receptor.

Materials:

- Brain mitochondrial preparations (from rat or human tissue)
- Radioligand: **[3H]PK11195** or **[3H]Ro5-4864**
- Test compounds: **DAA-1106**, (R)-PK11195, Ro5-4864
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation counter

Procedure:

- Incubation: Aliquots of the mitochondrial preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

- **Separation:** The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the mitochondrial membranes with the bound radioligand.
- **Washing:** The filters are washed with ice-cold buffer to remove any unbound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging (Head-to-Head Comparison)

This protocol outlines a typical preclinical study to directly compare the in vivo performance of [11C]**DAA-1106** and --INVALID-LINK---PK11195.

Animal Model:

- Rat model of neuroinflammation (e.g., induced by lipopolysaccharide (LPS) or traumatic brain injury).

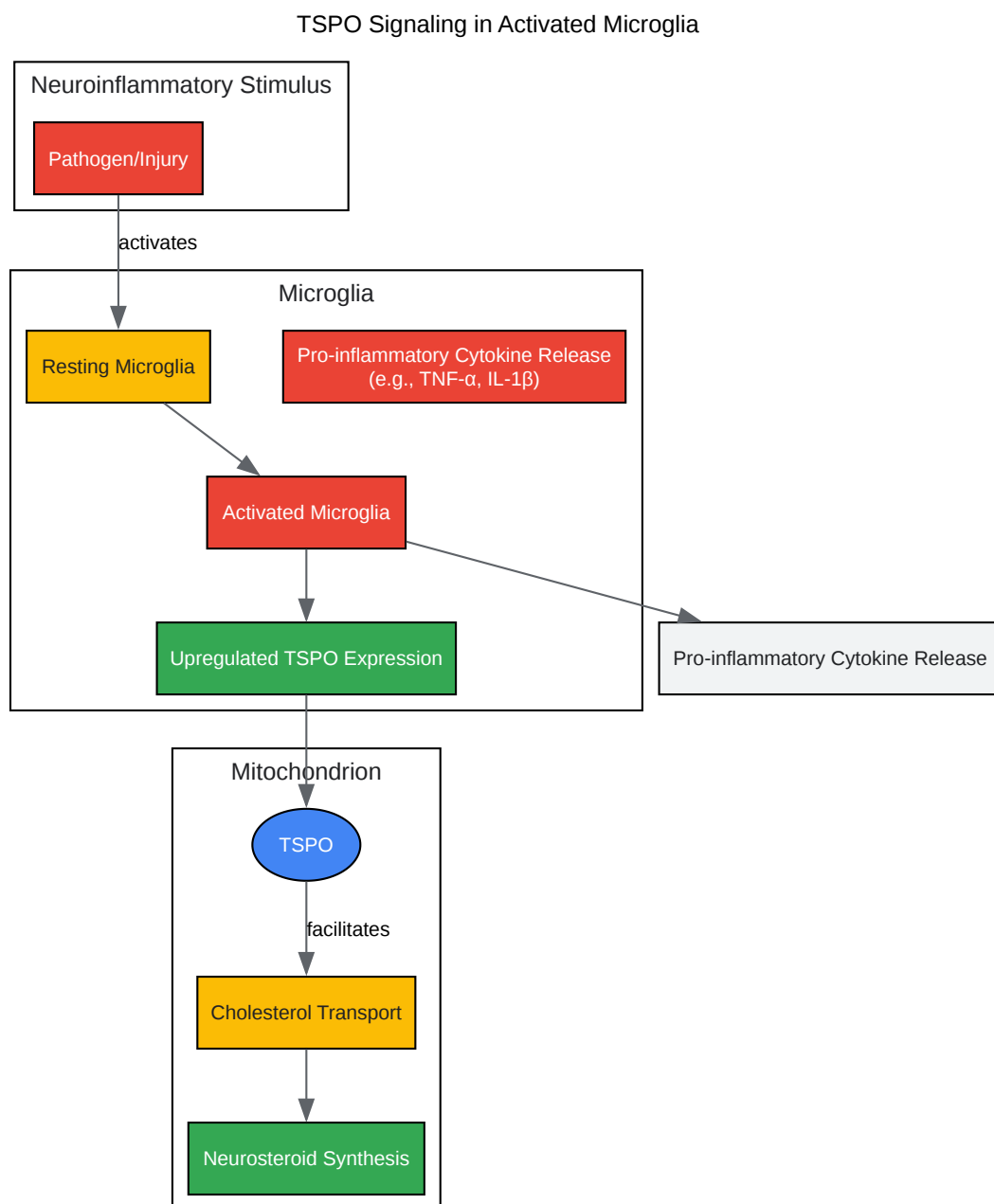
Procedure:

- **Radioligand Administration:** A cohort of animals receives an intravenous injection of [11C]**DAA-1106**, while another cohort receives --INVALID-LINK---PK11195.
- **Dynamic PET Scanning:** Immediately following injection, dynamic PET scans of the brain are acquired over a specified period (e.g., 60-90 minutes).
- **Arterial Blood Sampling:** To enable kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma.
- **Image Analysis:**
 - Regions of interest (ROIs) are drawn on the PET images corresponding to the area of inflammation and a reference region (an area with low TSPO expression).

- Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.
- Kinetic Modeling: The TACs and plasma input function are used to calculate key parameters such as the total distribution volume (VT), which reflects the total binding (specific and non-specific) of the radioligand in the tissue.
- Signal-to-Noise Ratio Calculation: The ratio of the signal in the inflamed region to the signal in the reference region is calculated to determine the signal-to-noise ratio.
- Ex Vivo Autoradiography (Optional): Following the PET scan, animals can be euthanized, and their brains sectioned for ex vivo autoradiography to visualize the distribution of the radioligand at a higher resolution.

Visualizing the Advantage: Workflows and Pathways

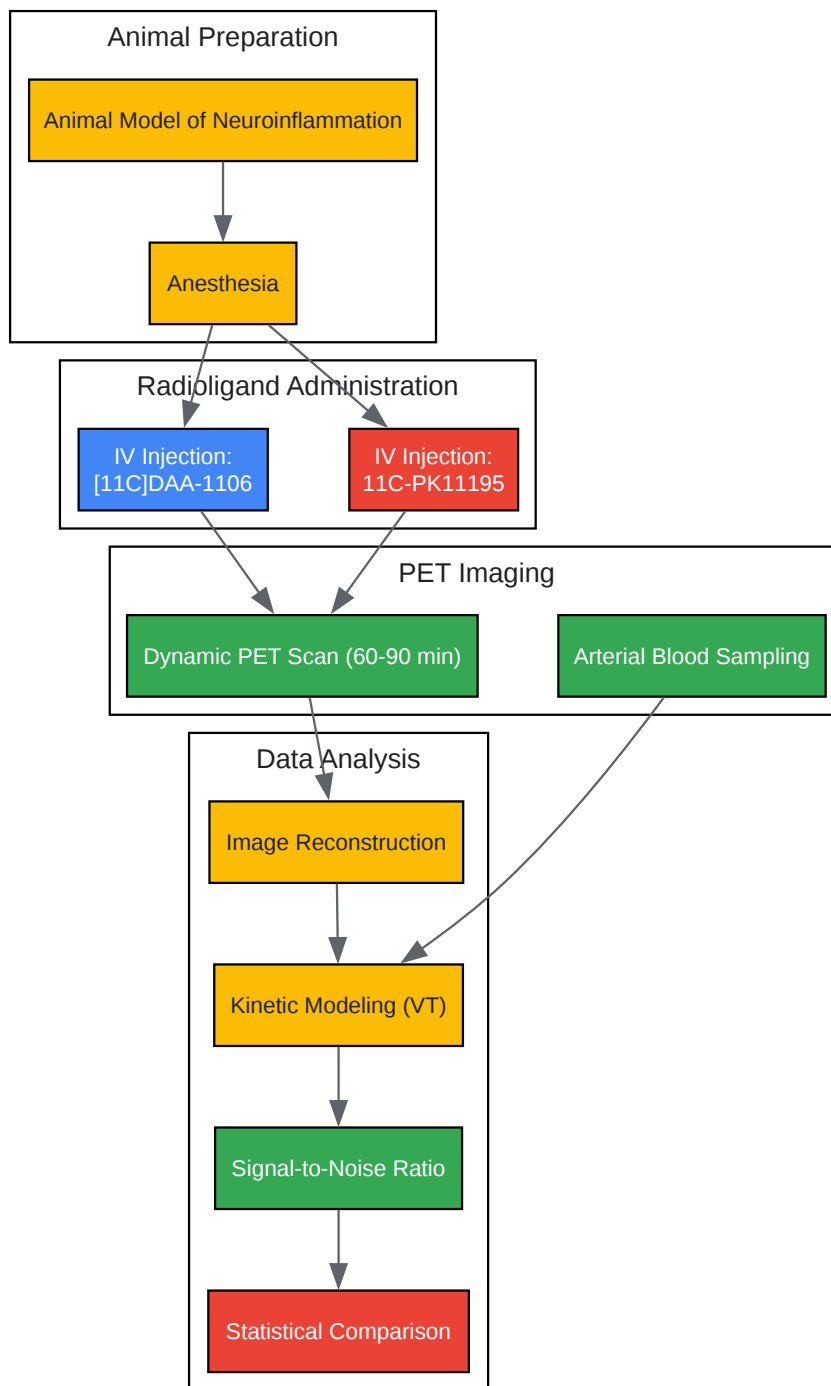
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.



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Caption: TSPO signaling pathway in activated microglia.

Comparative PET Imaging Workflow

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Caption: Head-to-head comparative PET imaging workflow.

Conclusion

The available data strongly support the conclusion that **DAA-1106** offers significant advantages over first-generation TSPO radioligands. Its superior binding affinity, improved specificity, and enhanced in vivo imaging characteristics, including higher brain uptake and a better signal-to-noise ratio, make it a more sensitive and reliable tool for the in vivo quantification of TSPO expression. For researchers and drug development professionals in the field of neuroinflammation, **DAA-1106** represents a more robust and accurate means to investigate disease mechanisms, monitor disease progression, and evaluate the efficacy of novel therapeutic interventions.

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